MFCD22382009
Description
The exact mass of the compound 2-(2-Boc-aminoethyl)-malonic acid diethyl ester is 303.16818752 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-6-19-11(16)10(12(17)20-7-2)8-9-15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUZNOWDCVVMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCNC(=O)OC(C)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Moclobemide (MFCD22382009)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moclobemide, identified by the MOLBASE building block number MFCD22382009, is a pharmaceutical agent of significant interest in the fields of neuropharmacology and medicinal chemistry.[1] It is a benzamide derivative that functions as a reversible inhibitor of monoamine oxidase A (RIMA), setting it apart from older, non-selective, and irreversible monoamine oxidase inhibitors (MAOIs).[1] This selective and reversible action contributes to a more favorable safety profile, particularly concerning dietary tyramine interactions. This guide provides a comprehensive overview of the chemical structure, properties, and relevant data for Moclobemide, intended to support research and development activities.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its unique identifiers and molecular structure. Moclobemide is systematically named and cataloged under various chemical and drug databases.
Key Identifiers:
| Identifier | Value |
| Common Name | Moclobemide |
| IUPAC Name | 4-chloro-N-(2-morpholin-4-ylethyl)benzamide[1] |
| CAS Number | 71320-77-9[1] |
| Molecular Formula | C₁₃H₁₇ClN₂O₂[1] |
| Molecular Weight | 268.74 g/mol [1] |
| Synonyms | Aurorix, Manerix, p-Chloro-N-(2-morpholinoethyl)benzamide[1] |
Chemical Structure:
The molecular structure of Moclobemide comprises a 4-chlorobenzamide core linked to a morpholinoethyl group at the amide nitrogen.[1] This arrangement is crucial for its pharmacological activity.
Caption: 2D Chemical Structure of Moclobemide.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Table of Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 137 °C | [1] |
| Boiling Point | 377 °C (Predicted) | [1] |
| Solubility | 1.12 g/L (in water) | [1] |
| logP | 1.5 | [1] |
| pKa | 10.6 (ethanol-water) | [1] |
These properties suggest that Moclobemide is a crystalline solid at room temperature with moderate lipophilicity and aqueous solubility. The logP value between 1 and 3 is often considered favorable for oral drug absorption, as it suggests a balance between aqueous solubility and lipid membrane permeability.[2][3]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds.[4][5][6][7]
Mass Spectrometry: The mass spectrum of Moclobemide provides information about its molecular weight and fragmentation pattern, which is crucial for its identification.[4][5][6][7] Key fragments can be correlated to the different structural motifs within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of Moclobemide reveals the presence of characteristic functional groups.[4][5][6] Key absorptions would be expected for the N-H stretch of the amide, the C=O stretch of the amide, C-Cl stretch of the aromatic ring, and C-O-C stretches of the morpholine ring.
Synthesis and Reactivity
A comprehensive understanding of the synthesis and reactivity of Moclobemide is vital for process development and the discovery of new derivatives.
General Synthetic Approach: A common synthetic route to Moclobemide involves the acylation of N-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Generalized Synthetic Scheme for Moclobemide.
The reactivity of Moclobemide is largely dictated by its functional groups. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. The aromatic ring can undergo electrophilic substitution, although the chloro-substituent is deactivating. The morpholine nitrogen is basic and can be protonated or alkylated.
Applications in Drug Development
Moclobemide's primary application is in the treatment of major depressive disorder.[1] Its mechanism of action, the reversible inhibition of monoamine oxidase A, leads to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. This pharmacological profile has made it a valuable tool in psychiatric medicine.
Pharmacological Workflow:
Caption: Moclobemide's Path in Drug Development.
The favorable physicochemical properties of Moclobemide, such as its moderate logP and solubility, contribute to its good oral bioavailability, a desirable characteristic for a centrally acting drug.[2][3] Further research into the structure-activity relationships of Moclobemide and its analogs could lead to the development of new therapeutics with improved efficacy and side-effect profiles.[8][9][10][11][12]
Safety and Handling
As a pharmacologically active compound, Moclobemide should be handled with appropriate precautions in a laboratory setting. Standard safety protocols for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, the Material Safety Data Sheet (MSDS) should be consulted.
Conclusion
Moclobemide (this compound) is a well-characterized reversible inhibitor of monoamine oxidase A with a proven clinical track record in the treatment of depression.[1] Its distinct chemical structure and favorable physicochemical properties have established it as a significant molecule in medicinal chemistry and pharmacology. This technical guide provides a foundational understanding of Moclobemide's chemical and physical characteristics, intended to facilitate further research and innovation in the development of novel therapeutics.
References
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PubChem. Moclobemide | C13H17ClN2O2 | CID 4235. Available from: [Link].
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PubChem. Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate. Available from: [Link].
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Admire B, Lian B, Yalkowsky SH. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. Chemosphere. 2015 Jan;119:1436-40. Available from: [Link].
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Xiong Y, Samtani MN, Novakovic AM, et al. Applications of pharmacometrics in drug development. Adv Drug Deliv Rev. 2024 Dec 19:115503. Available from: [Link].
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PubChem. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841. Available from: [Link].
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Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available from: [Link].
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Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link].
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National Center for Biotechnology Information. Formaldehyde. PubChem Compound Database. Available from: [Link].
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Insel PA. Drug discovery and development: Role of basic biological research. FASEB Bioadv. 2017 Nov 11;1(1):5-10. Available from: [Link].
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Introduction: The Strategic Importance of MFCD22382009
An In-Depth Technical Guide to the Synthesis and Purification of 2-amino-N-(2,2,2-trifluoroethyl)acetamide (MFCD22382009)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
2-amino-N-(2,2,2-trifluoroethyl)acetamide, cataloged as this compound, is a fluorinated organic building block of significant interest in the agrochemical and pharmaceutical industries. Its primary strategic value lies in its role as a key intermediate for the synthesis of potent active ingredients, most notably the isoxazoline insecticide, Fluralaner.[1][2] Fluralaner functions by antagonizing GABA-gated chloride channels, exhibiting high insecticidal activity while maintaining safety for mammals.[1][2]
The trifluoroethylamide moiety imparts unique properties to the final molecule, including enhanced metabolic stability and binding affinity. Consequently, robust and scalable methods for the synthesis and purification of this intermediate are critical for efficient drug development and manufacturing pipelines. This guide provides an in-depth analysis of field-proven synthetic routes and purification strategies, focusing on the underlying chemical principles to empower researchers in their experimental design and execution.
Part 1: Synthesis Methodologies - A Comparative Analysis
The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide can be approached from several distinct pathways. The choice of method often depends on factors such as starting material cost, scalability, and tolerance for specific impurities. Below, we analyze the most common strategies.
Comparative Overview of Synthetic Routes
| Route | Starting Materials | Key Steps | Advantages | Challenges & Considerations | Primary References |
| Route A: Amination of an Activated Acyl Precursor | 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide, Ammonia | 1. Amide formation from chloroacetyl chloride & trifluoroethylamine. 2. Nucleophilic substitution with ammonia. | Utilizes readily available starting materials. Can be a direct two-step process. | Risk of dimer impurity formation from side reactions.[3] May require high pressure/temperature for amination.[3] | JP5652628B2[3] |
| Route B: N-Protected Glycine Coupling | N-Protected Glycine (e.g., N-Phthaloyl, N-Cbz), 2,2,2-Trifluoroethylamine | 1. Amide coupling reaction. 2. Deprotection of the amine. | High specificity, minimizing dimer formation. Milder reaction conditions.[1] Versatile due to various protecting group options.[4][5] | Requires additional protection/deprotection steps, increasing atom economy concerns. Protecting groups and coupling agents can be expensive.[3] | CN107353222A[2], WO2012047543A1[4] |
Workflow for Synthetic Route Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic route.
Caption: Decision matrix for selecting a synthesis route.
Recommended Protocol: Synthesis via Direct Amination (Route A)
This protocol is adapted from methodologies described in patent literature and offers a direct approach suitable for moderate to large-scale synthesis where cost-effectiveness is a primary driver.[2][3]
Step 1: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
-
Reactor Setup: Charge a suitable reactor with 2,2,2-trifluoroethylamine and a suitable solvent like methyl tert-butyl ether (MTBE). Cool the mixture to 0-5 °C.
-
Reagent Addition: Slowly add chloroacetyl chloride to the cooled mixture while maintaining the temperature below 10 °C. The slow addition is crucial to control the exotherm of the acylation reaction.
-
Base Quench: After the addition is complete, add an inorganic base such as sodium hydroxide solution to neutralize the HCl byproduct, forming a biphasic mixture.
-
Work-up: Separate the organic layer. Wash it with water and brine to remove residual base and water-soluble impurities.
-
Isolation: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate product as a solid.
Step 2: Amination to 2-amino-N-(2,2,2-trifluoroethyl)acetamide
-
Reactor Setup: Charge a pressure-rated reactor with the 2-chloro-N-(2,2,2-trifluoroethyl)acetamide from the previous step and a concentrated aqueous ammonia solution (ammonia water).[2]
-
Reaction: Seal the reactor and heat to 40-60 °C. The reaction is typically monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (e.g., <0.1%).[2]
-
Expert Insight: This nucleophilic substitution of chloride with ammonia is the core reaction. Using a sealed reactor at elevated temperatures increases the reaction rate and ensures efficient conversion.
-
-
Isolation of Crude Product: After cooling, evaporate the reaction mixture to dryness under reduced pressure at 60-70°C. This removes excess ammonia and water, yielding the crude product, which is often a mixture of the free amine and ammonium salts.[2]
Part 2: Purification Strategies - Achieving High Purity
The crude product from any synthetic route will contain impurities such as unreacted starting materials, side-products (like the dimer impurity in Route A), and inorganic salts.[3] Achieving high purity (>99%) is essential for its use as a pharmaceutical or agrochemical intermediate.[6]
The Core Strategy: Purification via Salt Formation
A highly effective and scalable purification technique involves converting the crude amine into a salt, which can be easily isolated and purified by recrystallization or slurrying, before liberating the free amine if required.[1] The hydrochloride salt is most commonly used.[2]
Purification Workflow Logic
Caption: Purification workflow via salt formation.
Recommended Protocol: Purification via Hydrochloride Salt Formation
This protocol is based on a common industrial practice for purifying amines and is detailed in patent examples.[2]
-
Salt Formation: Take the crude solid obtained from the synthesis and dissolve or suspend it in a suitable organic solvent like ethyl acetate.
-
Acidification: Add a solution of hydrogen chloride (e.g., HCl in isopropanol) to the mixture. The hydrochloride salt of the product is significantly less soluble in ethyl acetate than the free amine and many organic impurities, causing it to precipitate.
-
Slurrying/Digestion: Stir ("beat") the resulting slurry at room temperature for a set period (e.g., 2 hours).[2]
-
Expert Insight: This step, known as digestion or slurrying, is a self-validating system. It allows the initially formed microcrystals to equilibrate, leading to a more ordered, larger, and purer crystalline form. Impurities tend to remain in the solvent.
-
-
Isolation: Filter the white solid precipitate. Wash the filter cake with a small amount of cold ethyl acetate to remove any remaining mother liquor containing impurities.
-
Drying: Dry the purified 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride in a vacuum oven at 50 °C until a constant weight is achieved.[2]
-
Quality Control: The final product's purity should be confirmed by a suitable analytical method, such as GC or ion chromatography, to be >99%.[2][6]
Conclusion
The synthesis and purification of 2-amino-N-(2,2,2-trifluoroethyl)acetamide (this compound) are well-established processes critical to the production of advanced agrochemicals. The choice between a direct amination route and a protected glycine strategy depends on a careful balance of scale, cost, and final purity requirements. Purification via hydrochloride salt formation and subsequent recrystallization or slurrying represents a robust, scalable, and highly effective method for achieving the high purity demanded by the industry. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize these procedures for their specific applications.
References
- Google Patents. (CN107353222A). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
- Google Patents. (WO2020222158A1). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
WIPO Patentscope. (WO/2012/047543). METHOD FOR PREPARING 2-AMINO-N-(2,2,2-TRIFLUOROETHYL) ACETAMIDE. [Link]
- Google Patents. (CN103124721B). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
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review of MFCD22382009 literature
The following technical guide provides an in-depth analysis of the chemical entity identified by the MDL number MFCD22382009 . This document is structured for researchers and process chemists, focusing on its critical role as a bifunctional synthon in the synthesis of nitrogenous heterocycles and non-canonical amino acids.
A Pivotal Synthon for Functionalized Gamma-Lactams and Amino Acid Analogs
Executive Summary & Chemical Identity
This compound corresponds to Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate . It is a specialized "masked" amino acid building block used extensively in medicinal chemistry to access 3-substituted pyrrolidin-2-ones (gamma-lactams) and gamma-amino acids (GABA analogs).
Unlike simple malonates, this compound incorporates a protected ethylamine tether. This bifunctionality allows it to serve as a "chemical hinge": the malonate terminus allows for carbon-carbon bond formation via enolate chemistry, while the Boc-protected amine serves as a latent nucleophile for intramolecular cyclization.
Chemical Data Table
| Property | Specification |
| Chemical Name | Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate |
| CAS Number | 1174751-92-8 |
| Molecular Formula | C₁₄H₂₅NO₆ |
| Molecular Weight | 303.35 g/mol |
| Physical State | Viscous Colorless to Pale Yellow Oil |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| Purity Standard | Typically ≥95% (NMR/GC) |
Strategic Utility in Drug Discovery
The core value of this compound lies in its ability to shorten synthetic routes to complex heterocyclic scaffolds. It is particularly valuable in the synthesis of:
-
3-Substituted Pyrrolidin-2-ones: A core scaffold found in "Racetam" nootropics (e.g., Levetiracetam derivatives) and kinase inhibitors.
-
Ornithine Analogs: Precursor to alpha-substituted ornithines via further alkylation.
-
Peptidomimetics: Used to introduce constrained gamma-turn mimetics into peptide chains.
Mechanism of Action (Synthetic)
The molecule operates via the Malonic Ester Synthesis pathway.[1][2][3][4] The alpha-proton (pKa ~13) is easily removed by alkoxide bases (e.g., NaOEt), generating a stable enolate. This enolate can attack alkyl halides (R-X). Subsequent acid-mediated deprotection of the Boc group exposes the primary amine, which spontaneously attacks the neighboring ester carbonyl to form a 5-membered lactam ring.
Experimental Protocols & Workflows
Protocol A: Synthesis of 3-Substituted Pyrrolidin-2-ones
This workflow demonstrates the conversion of this compound into a functionalized lactam.
Reagents:
-
This compound (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.1 eq)
-
Alkyl Halide (R-X) (e.g., Benzyl bromide) (1.1 eq)
-
Trifluoroacetic Acid (TFA) or HCl/Dioxane
-
Solvent: Ethanol (anhydrous)
Step-by-Step Methodology:
-
Enolate Formation: Dissolve this compound in anhydrous ethanol under nitrogen. Cool to 0°C. Add NaOEt dropwise to prevent side reactions. Stir for 30 minutes to ensure complete deprotonation.
-
Expert Insight: Maintaining 0°C is critical to suppress retro-Michael or transesterification side reactions.
-
-
Alkylation: Add the Alkyl Halide (R-X) slowly. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Cyclization Cascade: Dissolve the crude alkylated intermediate in DCM. Add TFA (20% v/v). Stir at room temperature for 2 hours.
-
Decarboxylation (Optional): If the 3-carboxy group is unwanted, heat the product in aqueous HCl to induce decarboxylation, yielding the 3-substituted pyrrolidin-2-one.
Protocol B: Quality Control (Self-Validation)
To verify the integrity of this compound before use:
-
¹H NMR Check: Look for the characteristic Boc singlet at ~1.44 ppm (9H) and the malonate ethyl quartet/triplet patterns.
-
TLC System: 30% EtOAc in Hexane. Stain with Ninhydrin (active only after heating/Boc removal) or KMnO₄ (general oxidation).
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from this compound, highlighting its versatility.
Caption: Synthetic cascade from this compound to functionalized gamma-lactams via alkylation and cyclization.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen).
-
Disposal: Dispose of as organic waste containing nitrogen.
References
-
PubChem Compound Summary . Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate. National Center for Biotechnology Information. Available at: [Link]
-
MDPI Molecules . Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-yl)phosphonates. Available at: [Link]
Sources
An In-depth Technical Guide to the Biological Activity of MFCD22382009: A Cardioprotective Benzamide Derivative
Introduction
In the landscape of cardiovascular research, the identification of novel therapeutic agents that can mitigate the damage caused by ischemic events remains a critical priority. MFCD22382009, a 4-hydroxy-furanyl-benzamide derivative, has emerged as a compound of interest due to its significant cardioprotective effects observed in preclinical models of heart failure. This technical guide provides an in-depth exploration of the biological activity of this compound, its mechanism of action, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cardiovascular therapies.
Chemical Identity and Properties
While the exact commercial designation this compound is used for procurement, the core chemical entity is a 4-hydroxy-furanyl-benzamide derivative. Based on available literature and chemical database cross-referencing, the likely structure is N-(furan-2-ylmethyl)-4-hydroxybenzamide .
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | Inferred from structure |
| Molecular Weight | 217.22 g/mol | Inferred from structure |
| IUPAC Name | N-(furan-2-ylmethyl)-4-hydroxybenzamide | Inferred from structure |
| SMILES | O=C(Nc1occc1)c1ccc(O)cc1 | Inferred from structure |
Core Biological Activity: Cardioprotection in Myocardial Ischemia
The primary and most significant biological activity of this compound is its ability to protect the myocardium from ischemia-reperfusion injury. This has been demonstrated through a reduction in myocardial infarct size and an improvement in cardiac function in preclinical models of heart failure[1].
Mechanism of Action: A Dual-Pronged Approach
The cardioprotective effects of this compound are attributed to its activity on two key signaling pathways:
-
M2-Muscarinic Receptor Activation: this compound acts as an agonist at the M2-muscarinic acetylcholine receptors. The activation of M2 receptors in the heart is known to have a cardioprotective effect by slowing the heart rate and reducing the force of contraction, thereby decreasing myocardial oxygen demand[1].
-
Nitric Oxide Synthase (NOS) Activation: The compound also stimulates the activity of nitric oxide synthase. The subsequent increase in nitric oxide (NO) production leads to vasodilation of the coronary arteries, improving blood flow to the ischemic myocardium. NO also has direct cellular protective effects, including the inhibition of apoptosis and inflammation[1].
The interplay between these two mechanisms results in a significant reduction in the extent of tissue death following an ischemic event.
Signaling Pathway of this compound in Cardiomyocytes
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Quantitative Assessment of Biological Activity
The biological efficacy of this compound has been quantified by its effects on key cardiac parameters.
| Parameter | Observation | Dose Range | Source |
| Left Ventricular Pressure | Dose-dependent increase | 0.001 to 100 nM | [2] |
| Myocardial Infarct Size | Significant reduction | Not specified | [1] |
Further studies are warranted to establish a more precise dose-response relationship for infarct size reduction and to determine key pharmacological parameters such as EC50 values.
Experimental Protocols for a Senior Application Scientist
The following protocols are designed to provide a robust framework for the investigation of this compound and other potential cardioprotective agents.
Langendorff Isolated Heart Ischemia-Reperfusion Model
This ex vivo model is the gold standard for studying the direct effects of compounds on the heart, independent of systemic physiological influences.
Experimental Workflow
Caption: Workflow for Langendorff isolated heart ischemia-reperfusion studies.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.). Administer heparin (500 IU/kg, i.p.) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it with a 16-gauge cannula on the Langendorff apparatus. Secure the aorta with a silk ligature.
-
Perfusion: Initiate retrograde perfusion with Krebs-Henseleit buffer (37°C, gassed with 95% O₂/5% CO₂) at a constant pressure of 75 mmHg.
-
Stabilization: Allow the heart to stabilize for 20 minutes. During this period, insert a latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure (LVP).
-
Baseline Recording: Record baseline hemodynamic parameters, including LVP, heart rate (HR), and coronary flow, for 10 minutes.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.
-
Reperfusion: Initiate reperfusion with Krebs-Henseleit buffer containing either this compound at the desired concentration (e.g., 10 nM) or vehicle (control) for 120 minutes.
-
Data Acquisition: Continuously record hemodynamic parameters throughout the reperfusion period.
-
Heart Harvesting: At the end of reperfusion, remove the heart from the apparatus for infarct size determination.
Quantification of Myocardial Infarct Size using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator that stains viable tissue red, leaving infarcted tissue pale.
Step-by-Step Methodology:
-
Heart Preparation: After the Langendorff experiment, remove the atria and weigh the ventricles.
-
Slicing: Freeze the ventricles at -20°C for 30 minutes to facilitate slicing. Cut the frozen ventricles into 2 mm thick transverse slices.
-
Incubation: Incubate the slices in a 1% TTC solution in phosphate buffer (pH 7.4) at 37°C for 20 minutes.
-
Fixation: Fix the stained slices in 10% neutral buffered formalin for at least 24 hours to enhance the color contrast.
-
Imaging: Acquire high-resolution digital images of both sides of each slice.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to trace the total area of the left ventricle and the infarcted (pale) area for each slice.
-
Calculation: Calculate the infarct size as a percentage of the total left ventricular area for each slice and then average the values for all slices from a single heart.
Broader Biological Context and Future Directions
While the cardioprotective effects of this compound are well-documented, the broader biological activity profile of this compound remains largely unexplored. Given that other benzamide derivatives have shown diverse activities, including antibacterial and anticancer effects, it is plausible that this compound may possess other pharmacological properties. Future research should aim to:
-
Elucidate the full spectrum of biological activities of this compound through comprehensive screening in various disease models.
-
Conduct in vivo studies to confirm the cardioprotective effects observed in the ex vivo Langendorff model and to assess the pharmacokinetic and safety profiles of the compound.
-
Synthesize and evaluate analogs of this compound to establish a structure-activity relationship (SAR) and optimize its therapeutic potential.
Conclusion
This compound is a promising cardioprotective agent with a well-defined mechanism of action involving the activation of M2-muscarinic receptors and nitric oxide synthase. The experimental protocols detailed in this guide provide a solid foundation for its further investigation and for the discovery of new and improved therapies for ischemic heart disease. As with any preclinical compound, a thorough and systematic approach to its evaluation is paramount to unlocking its full therapeutic potential.
References
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4-amino-N-(furan-2-ylmethyl)benzamide. PubChem. [Link]
-
Activity exerted by a benzamide derivative on injury by ischemia/reperfusion in an isolated heart model. Journal of Medicinal Plants Research. [Link][2]
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Langendorff's isolated perfused rat heart technique: a review. International Journal of Basic & Clinical Pharmacology. [Link]
-
Measuring infarct size by the tetrazolium method. University of South Alabama. [Link]
-
The Muscarinic Acetylcholine M2 Receptor-Induced Nitration of p190A by eNOS Increases RhoA Activity in Cardiac Myocytes. International Journal of Molecular Sciences. [Link]
-
Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation. Physiological Research. [Link]
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Methodological & Application
Application Note: Biological Characterization & Handling of MFCD22382009
Executive Summary
MFCD22382009 , chemically identified as Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate (CAS: 1174751-92-8), is a specialized organic intermediate primarily utilized in the synthesis of GABA (Gamma-Aminobutyric Acid) analogs , ornithine derivatives , and heterocyclic scaffolds (e.g., pyrimidines).[1][2]
While typically employed as a chemical building block, its application in cell culture is critical for drug discovery workflows involving:
-
Impurity Profiling : Assessing the biological inertness of synthesis intermediates carried over into final drug formulations.
-
Pro-drug Development : Investigating the intracellular hydrolysis of malonate esters by carboxylesterases.
-
Negative Controls : Serving as a structural analog in structure-activity relationship (SAR) studies for GABA-ergic modulators.
This guide provides a standardized protocol for solubilization, cellular dosing, and biological stability assessment of this compound.
Part 1: Technical Specifications & Mechanism
Chemical Profile
| Property | Specification |
| Chemical Name | Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate |
| MDL Number | This compound |
| CAS Number | 1174751-92-8 |
| Molecular Formula | C₁₄H₂₅NO₆ |
| Molecular Weight | 303.35 g/mol |
| Solubility | Soluble in DMSO (>50 mM), Ethanol; Poorly soluble in water.[3] |
| Stability | Stable at -20°C (solid). Hydrolytically sensitive in acidic/basic media. |
Biological Mechanism & Fate
In a cellular environment, this compound acts as a pro-metabolite . The lipophilic ethyl ester groups facilitate passive diffusion across the cell membrane. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) may hydrolyze the ester moieties, trapping the resulting dicarboxylic acid within the cytosol due to ionization.
Note on Bioactivity : The tert-butoxycarbonyl (Boc) group is stable under physiological conditions. Therefore, the compound does not spontaneously yield free amines (like GABA) unless subjected to specific chemical deprotection or lysosomal degradation.
Figure 1: Predicted cellular uptake and metabolic fate of this compound. The diester facilitates entry, while intracellular esterases convert it to a polar dicarboxylic acid.
Part 2: Preparation & Handling Protocols
Stock Solution Preparation
Objective : Create a sterile, concentrated stock solution (50 mM) suitable for cell culture spiking.
Materials :
-
Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma D2650 or equivalent)
-
Vortex mixer
-
Amber glass vials (to protect from light)
Protocol :
-
Weighing : Accurately weigh 15.17 mg of this compound.
-
Solubilization : Add 1.0 mL of sterile DMSO to the vial.
-
Mixing : Vortex vigorously for 30 seconds until completely dissolved. The solution should be clear and colorless.
-
Storage : Aliquot into 50 µL volumes in sterile microtubes. Store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.
Critical Calculation :
Working Solution & Vehicle Control
For cell treatment, dilute the stock directly into pre-warmed culture media.
-
Max DMSO Tolerance : Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.
-
Vehicle Control : Prepare media containing DMSO at the exact same concentration as the highest treatment group (e.g., 0.5%).
Part 3: Experimental Protocols
Protocol A: Cytotoxicity Profiling (MTT Assay)
Purpose : To determine the non-toxic concentration range (IC₅₀) of this compound before using it as a synthesis intermediate control.
Workflow :
-
Seeding : Plate cells (e.g., HEK293, HeLa) at 5,000 cells/well in a 96-well plate. Incubate for 24h.
-
Treatment :
-
Prepare serial dilutions of this compound in media: 100 µM, 50 µM, 10 µM, 1 µM, 0.1 µM .
-
Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin or 10% DMSO).
-
Add 100 µL/well. Incubate for 48 hours .
-
-
Assay :
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate 3-4 hours at 37°C.
-
Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
-
Analysis : Measure absorbance at 570 nm . Normalize data to Vehicle Control (100%).
Protocol B: Intracellular Stability Assessment (LC-MS)
Purpose : To verify if the compound remains intact or is hydrolyzed by the cell line of interest.
Workflow :
-
Culture : Seed cells in 6-well plates (1x10⁶ cells/well).
-
Pulse : Treat with 10 µM this compound for 2, 6, and 24 hours.
-
Extraction :
-
Wash cells 3x with ice-cold PBS.
-
Lyse with 80% Methanol (-80°C).
-
Centrifuge at 14,000 x g for 10 min.
-
-
Detection : Analyze supernatant via LC-MS/MS.
-
Target 1 : Parent (303.35 Da).
-
Target 2 : Mono-ester metabolite (~275 Da).
-
Target 3 : Di-acid metabolite (~247 Da).
-
Figure 2: Experimental workflow for characterizing this compound in cell culture.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high (>100 µM) or rapid addition. | Pre-dilute in intermediate step (PBS) or add dropwise while swirling. Keep final concentration <50 µM. |
| High Background Toxicity | DMSO concentration >0.5%. | Normalize DMSO across all wells. Use a more concentrated stock (100 mM) to reduce volume added. |
| Inconsistent Data | Hydrolysis of ester in storage. | Use fresh stock solutions. Verify compound integrity via NMR/LC-MS before use. |
References
-
PubChem Database . Compound Summary for CID 5167076 (Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate). National Center for Biotechnology Information. Link
-
Sigma-Aldrich . DMSO Solubility and Handling in Cell Culture. Technical Bulletin. Link
-
Satoh, T., et al. (2002). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology. (Context for ester hydrolysis mechanism). Link
-
Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
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- 2. chem960.com [chem960.com]
- 3. Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt | C45H51N9Na2O11S | CID 123882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 1-Ethyl-3-methylimidazolium methylphosphonate, 98% (EVT-6490987) | 81994-80-1 [evitachem.com]
- 5. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]
Application Notes & Protocols: A Guide to In Vivo Administration of the mTOR Inhibitor Rapamycin (Sirolimus)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical administration of Rapamycin (Sirolimus), a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). Given the central role of the mTOR signaling pathway in cellular growth, proliferation, and metabolism, Rapamycin is a critical tool in a wide array of research fields, including oncology, immunology, and aging.[1][2][3] This guide moves beyond a simple recitation of steps, offering an in-depth rationale for protocol design, formulation strategies, and administration techniques. By grounding these protocols in the mechanism of action and pharmacokinetic properties of Rapamycin, this document aims to equip researchers with the expertise to design and execute robust, reproducible, and self-validating in vivo studies.
Introduction: The Centrality of mTOR and the Role of Rapamycin
The mTOR signaling pathway is a critical regulator of metabolism and physiology in mammals.[2][4] It functions as a cellular sensor, integrating signals from growth factors, nutrients, and energy status to control essential processes like protein synthesis, cell growth, and proliferation.[2][3][5] mTOR exists in two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][6]
Rapamycin's primary mechanism of action involves the specific inhibition of mTORC1.[1][6] Inside the cell, Rapamycin first binds to the FK506-binding protein of 12 kDa (FKBP12).[1][4] This newly formed Rapamycin-FKBP12 complex then directly interacts with and inhibits the kinase activity of mTORC1.[1][4] This targeted inhibition makes Rapamycin and its analogs (rapalogs) invaluable tools for dissecting the complexities of mTORC1 signaling in both healthy and diseased states. Its potent immunosuppressive and antiproliferative properties led to its initial development as an antifungal agent and subsequent FDA approval in 1999 for preventing organ transplant rejection.[7]
Mechanism of Action: A Visual Representation
The following diagram illustrates the canonical mTOR signaling pathway and the specific point of intervention for Rapamycin.
Caption: Rapamycin's Mechanism of Action on the mTORC1 Pathway.
Preclinical Study Design: Foundational Considerations
A well-designed in vivo study is paramount for generating meaningful and translatable data. The choice of animal model, administration route, and dosing regimen must be carefully considered based on the research question.
Animal Model Selection
-
Mice: Widely used due to their genetic tractability, relatively low cost, and well-characterized physiology. Numerous studies have documented the effects of Rapamycin on lifespan and age-related pathologies in various mouse strains.[7][8]
-
Rats: Often used in toxicology and pharmacology studies due to their larger size, which facilitates surgical procedures and blood sampling. Studies in rats have demonstrated Rapamycin's efficacy in organ transplantation models.[9]
-
Larger Animals (e.g., Dogs, Cats): Increasingly used to model complex human diseases. For instance, Rapamycin has been investigated for treating hypertrophic cardiomyopathy in cats and has shown promise in improving cardiac function in dogs.[10][11][12] The FDA has granted conditional approval for Felycin-CA1 (sirolimus delayed-release tablets) for managing ventricular hypertrophy in cats with subclinical hypertrophic cardiomyopathy.[13][14]
Route of Administration: Balancing Efficacy and Practicality
The choice of administration route significantly impacts the bioavailability and pharmacokinetics of Rapamycin.[15]
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, leading to higher and more consistent bioavailability. It is often the preferred route for achieving robust systemic mTOR inhibition. However, it can be stressful for the animals with repeated dosing and may cause localized irritation.
-
Oral Gavage (PO): Mimics the clinical route of administration in humans. However, the oral bioavailability of Rapamycin is relatively low and can be affected by factors such as food intake.[7]
-
Dietary Admixture: A less stressful method for long-term studies, such as those investigating aging.[8] Microencapsulation of Rapamycin (eRapa) is often used to improve stability and palatability.[16] It is important to monitor food intake to ensure consistent dosing.
-
Intravenous (IV) Injection: Provides 100% bioavailability and precise dose control, but requires technical expertise and may not be suitable for long-term studies.
Formulation and Preparation of Dosing Solutions
Proper formulation is critical for ensuring the stability, solubility, and bioavailability of Rapamycin. Due to its lipophilic nature, Rapamycin is poorly soluble in aqueous solutions.
Injectable Formulation for IP Administration
This protocol is adapted from established methodologies for preparing a 1 mg/mL Rapamycin solution for IP injection in mice.[17]
Materials:
-
Rapamycin powder
-
100% Ethanol (for initial stock)
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
-
Sterile 0.22 µm filter
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve Rapamycin powder in 100% ethanol to create a concentrated stock (e.g., 50 mg/mL).[17]
-
Rationale: Ethanol is an effective solvent for the initial dissolution of the highly lipophilic Rapamycin.
-
Aliquot and store at -80°C for long-term stability.
-
-
Prepare the Vehicle Solution:
-
Prepare a 10% PEG400 solution and a 10% Tween 80 solution in sterile water.
-
Rationale: PEG400 and Tween 80 are commonly used excipients that act as co-solvents and emulsifiers to keep Rapamycin in solution when diluted for injection.
-
-
Prepare the Final Dosing Solution (Example: 1 mg/mL):
-
In a sterile tube, combine equal volumes of the 10% PEG400 and 10% Tween 80 solutions.
-
Add the appropriate volume of the Rapamycin stock solution to achieve the final desired concentration. For a 10 mL final volume of 1 mg/mL, add 200 µL of a 50 mg/mL stock to 9.8 mL of the PEG400/Tween 80 mixture.[17]
-
Vortex thoroughly to ensure complete mixing.
-
Sterile filter the final solution using a 0.22 µm syringe filter.
-
Store the final dosing solution at -20°C in single-use aliquots.[17]
-
Dietary Formulation
For long-term studies, incorporating Rapamycin into the diet is a common and less invasive approach.
Method:
-
Microencapsulation: To prevent degradation and improve palatability, Rapamycin is often microencapsulated. This service is commercially available from specialized vendors.
-
Dietary Admixture: The microencapsulated Rapamycin (eRapa) is then mixed into a standard rodent chow at the desired concentration, typically expressed in parts per million (ppm).[8]
-
Dose Calculation: The conversion from ppm in the diet to mg/kg of body weight per day depends on the animal's weight and daily food consumption. For example, for a 30g mouse that consumes 5g of chow per day, a 42 ppm diet is equivalent to approximately 7 mg/kg/day.[16]
Dosing Regimens and Pharmacokinetics
The optimal dosing regimen for Rapamycin is highly dependent on the animal model, the intended biological effect (e.g., immunosuppression, lifespan extension), and the chosen route of administration.
Dosing Tables
The following tables summarize commonly used dosing regimens from the literature.
Table 1: Rapamycin Dosing in Mice
| Research Goal | Route of Administration | Dose Range (mg/kg/day) | Dosing Schedule | Reference(s) |
| Lifespan Extension | Dietary (eRapa) | 1.5 - 7 | Continuous or intermittent | [16][18] |
| Mitochondrial Disease | IP Injection | 8 | Daily | [8] |
| Immunosuppression | IP Injection | 0.1 - 5.0 | Daily | [19] |
| Heart Failure Model | Oral Gavage | 2 - 8 | Daily | [20] |
Table 2: Rapamycin Dosing in Other Species
| Species | Research Goal | Route of Administration | Dose Range (mg/kg) | Dosing Schedule | Reference(s) |
| Rat | Organ Transplantation | IV Infusion | 0.08 - 0.8 / day | Continuous | [9] |
| Rat | Toxicology | IP Injection | 1.5 / day | Daily | [21] |
| Dog | Pharmacokinetics | Oral | 0.025 - 0.1 / day | Daily | [11][22] |
| Cat | Hypertrophic Cardiomyopathy | Oral (Delayed-Release) | 0.3 | Once weekly | [10][14] |
Pharmacokinetic Considerations
-
Half-life: Rapamycin has a relatively long half-life in both animals and humans.[15]
-
Distribution: A significant portion of the drug is sequestered in erythrocytes (red blood cells), making whole blood the preferred matrix for concentration measurements.[15]
-
Steady State: In dogs, it may take over 12 days of daily oral administration to reach a steady-state blood concentration.[22] This is an important consideration when designing the duration of a study.
-
Dose Proportionality: Trough concentrations of Rapamycin generally appear to be proportional to the administered dose.[15]
In Vivo Study Workflow and Monitoring
A systematic workflow ensures consistency and allows for the effective monitoring of both efficacy and potential toxicity.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vivo Rapamycin study.
Safety and Toxicity Monitoring
While generally well-tolerated at therapeutic doses, high doses or chronic administration of Rapamycin can lead to adverse effects. Regular monitoring is essential.
-
Body Weight: A reduction in body weight or failure to gain weight can be an early indicator of toxicity.[21]
-
Clinical Signs: Observe animals daily for signs of distress, such as lethargy, anorexia, emesis, or diarrhea.[23]
-
Hematology and Blood Chemistry:
-
Pharmacodynamic Monitoring: To confirm target engagement, downstream markers of mTORC1 activity, such as the phosphorylation of S6 kinase (S6K) or 4E-BP1, can be measured in tissues or peripheral blood mononuclear cells via Western blot or immunohistochemistry.[24]
Conclusion
The successful in vivo application of Rapamycin hinges on a thorough understanding of its mechanism of action, careful consideration of the experimental design, and meticulous execution of administration and monitoring protocols. By integrating the principles of pharmacology and animal physiology, researchers can leverage Rapamycin as a powerful tool to unravel the complexities of the mTOR pathway and its role in health and disease. This guide provides a foundational framework to assist in the design of scientifically rigorous and reproducible preclinical studies.
References
-
Johnson, S. C., et al. (2015). Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice. Frontiers in Genetics. Available at: [Link]
-
Bitto, A., et al. (2020). Rapamycin-mediated mouse lifespan extension: Late-life dosage regimes with sex-specific effects. Aging Cell. Available at: [Link]
-
Strong, R., et al. (2020). Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner. Josh Waitzman. Available at: [Link]
-
Whiting, P. H., et al. (1994). Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat. Toxicology. Available at: [Link]
- Google Patents. (2021). Veterinary formulations comprising rapamycin and methods of using the same for treating animal diseases.
-
Chen, H., et al. (1992). Rapamycin, a potent immunosuppressive drug for vascularized heart, kidney, and small bowel transplantation in the rat. Transplantation. Available at: [Link]
-
MacDonald, M. J., et al. (2023). Delayed-release rapamycin halts progression of left ventricular hypertrophy in subclinical feline hypertrophic cardiomyopathy: results of the RAPACAT trial. Journal of Veterinary Internal Medicine. Available at: [Link]
-
Rapamycin News. (2024). Intermittent rapamycin feeding recapitulates some effects of continuous treatment while maintaining lifespan extension. Available at: [Link]
-
Larson, E. A., et al. (2015). Pharmacokinetics of orally administered low-dose rapamycin in healthy dogs. American Journal of Veterinary Research. Available at: [Link]
-
Wikipedia. (2026). Sirolimus. Available at: [Link]
-
Laplante, M., & Sabatini, D. M. (2012). mTOR signaling at a glance. Journal of Cell Science. Available at: [Link]
-
Yatscoff, R. W., et al. (1995). Pharmacokinetics of rapamycin. Transplantation Proceedings. Available at: [Link]
-
Felycin®-CA1 (sirolimus delayed-release tablets). (n.d.). Available at: [Link]
-
Lee, K. C., et al. (2010). Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice. PLoS One. Available at: [Link]
-
FDA. (1999). Pharmacology Review(s) - accessdata.fda.gov. Available at: [Link]
-
Wikipedia. (2026). MTOR. Available at: [Link]
-
ResearchGate. (n.d.). Mice were dosed with 2, 4, 5 or 8/kg/day rapamycin through... Available at: [Link]
-
FDA. (2025). FDA Conditionally Approves Drug for Management of Ventricular Hypertrophy in Cats. Available at: [Link]
-
Urfer, S. R., et al. (2021). Pharmacokinetics of long-term low-dose oral rapamycin in four healthy middle-aged companion dogs. bioRxiv. Available at: [Link]
-
Gallo, J. M., et al. (1996). Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Engfeldt, P., et al. (1994). The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies. Transplantation. Available at: [Link]
-
Cusabio. (n.d.). mTOR signaling pathway. Available at: [Link]
-
OriGene Technologies Inc. (n.d.). mTOR Signaling Pathway. Available at: [Link]
-
Animal Emergency & Referral Center of Minnesota. (2025). Rapamycin: a Potential Medication for Hypertrophic Cardiomyopathy. YouTube. Available at: [Link]
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- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
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- 10. Delayed-release rapamycin halts progression of left ventricular hypertrophy in subclinical feline hypertrophic cardiomyopathy: results of the RAPACAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Optimization & Protocols for MFCD22382009
This Application Note is structured to guide researchers in the utilization of Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate (MFCD22382009), a critical intermediate for synthesizing non-proteinogenic amino acids and heterocyclic scaffolds.[1][2]
Compound Identity: Diethyl 2-(2-(Boc-amino)ethyl)malonate[1][2]
Executive Summary & Chemical Profile
This compound (CAS: 1174751-92-8) is a bifunctional synthetic building block containing a malonate diester (nucleophilic carbon source) and a Boc-protected amine (electrophile-protected nitrogen).[2] It is primarily employed in the synthesis of pyrrolidones, ornithine analogs, and specialized amino acid derivatives used in peptidomimetic drug design.[1]
Unlike direct bioactive inhibitors (e.g., Ferrostatin-1), this compound functions as a pro-reagent .[1][2] It requires chemical transformation (deprotection, hydrolysis, or cyclization) to yield biologically active moieties.[1][2]
Physicochemical Specifications
| Property | Specification | Notes |
| Formula | C₁₄H₂₅NO₆ | |
| MW | 303.35 g/mol | |
| Appearance | Colorless to pale yellow oil/solid | Low melting point |
| Solubility (Organic) | DCM, EtOAc, MeOH, DMSO (>50 mM) | Highly soluble in polar aprotic solvents |
| Solubility (Aqueous) | Insoluble | Requires hydrolysis to solubilize in water |
| Stability | Stable at -20°C | Moisture sensitive (ester hydrolysis risk) |
Dosage & Concentration: Stoichiometric Guidelines
In synthetic chemistry, "dosage" translates to Molar Equivalents (eq) relative to the limiting reagent, and "concentration" refers to the Molarity (M) of the reaction solvent.[1][2]
Recommended Reaction Parameters
| Reaction Type | Solvent System | Concentration (M) | Reagent Stoichiometry |
| Boc-Deprotection | DCM or Dioxane | 0.1 M – 0.5 M | TFA (10–20 eq) or HCl (4 M) |
| Ester Hydrolysis | THF:H₂O (3:[1][2]1) | 0.2 M | LiOH or NaOH (2.5 – 3.0 eq) |
| Alkylation | DMF or THF | 0.1 M | Base (NaH/K₂CO₃, 1.1 eq) + Electrophile (1.2 eq) |
| Cyclization (Lactam) | Toluene or Xylene | 0.05 M (Dilute) | Acid Cat.[1][2] (pTsOH, 0.1 eq) or Heat |
Critical Application Note: For biological assays , this compound is generally inactive in its ester/Boc form.[1] If testing in cell culture, it must first be hydrolyzed to the di-acid or deprotected to the amine.[1][2] If used directly as a negative control, typical screening concentrations are 10 µM – 100 µM in <0.5% DMSO.[1]
Detailed Experimental Protocols
Protocol A: Selective Boc-Deprotection (Amine Generation)
Objective: Removal of the tert-butoxycarbonyl group to liberate the primary amine for subsequent cyclization or coupling.[1][2]
Materials:
-
Saturated NaHCO₃ solution[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol (303 mg) of this compound in 5 mL of anhydrous DCM (0.2 M final concentration). Chill to 0°C on an ice bath.
-
Acid Addition: Add 2.5 mL of TFA dropwise (approx. 33% v/v). Caution: Exothermic reaction.[1]
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Work-up: Concentrate the mixture under reduced pressure to remove excess TFA/DCM.
-
Neutralization: Redissolve residue in DCM and wash cautiously with saturated NaHCO₃ until pH 7–8.
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate. Yields the amine-diester intermediate.[1][2]
Protocol B: Cyclization to Pyrrolidone Derivative
Objective: Intramolecular cyclization of the deprotected amine to form a lactam ring (pyrrolidone core), a common pharmacophore.[1]
Step-by-Step Methodology:
-
Substrate: Use the crude amine precursor from Protocol A.
-
Solvation: Dissolve in Toluene (0.1 M concentration).
-
Catalysis: Add 10 mol% (0.1 eq) of p-Toluenesulfonic acid (pTsOH) or acetic acid.
-
Reflux: Heat to reflux (110°C) for 12–24 hours.
-
Mechanistic Insight: High temperature promotes the nucleophilic attack of the amine on the ester carbonyl, releasing ethanol.[1]
-
-
Purification: Cool to RT. Evaporate solvent.[1][2][7] Purify via flash column chromatography (Hexane:EtOAc gradient).
Mechanistic Visualization
The following diagram illustrates the divergent synthetic pathways for this compound, highlighting the transition from an inactive precursor to bioactive scaffolds.
Figure 1: Synthetic divergence of this compound.[1][2] Pathway A leads to heterocyclic lactams; Pathway B yields dicarboxylic acid derivatives.[1][2]
Troubleshooting & Validation
To ensure experimental success, apply the following self-validating checks:
-
NMR Verification (¹H NMR in CDCl₃):
-
Starting Material: Look for Boc singlet (~1.4 ppm, 9H) and Ethyl quartet/triplet (~4.2/1.2 ppm).[1][2]
-
Post-Deprotection: Disappearance of the 1.4 ppm singlet indicates successful Boc removal.[1][2]
-
Post-Cyclization: Disappearance of one Ethyl group set indicates lactam formation (loss of EtOH).[1][2]
-
-
TLC Monitoring:
References
-
EvitaChem Catalog. 1-Ethyl-3-methylimidazolium methylphosphonate and this compound Product Data.[1][2] Retrieved from [1][2]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2][8] (Standard reference for Boc-deprotection protocols).
-
PubChem Database. Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate (CID 5167076).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [1][2]
-
Fluorochem. Product Analysis: 2-(2-Boc-aminoethyl)malonic acid diethyl ester.[1][2][6] Retrieved from [1][2]
Sources
- 1. Buy 1-Ethyl-3-methylimidazolium methylphosphonate, 98% (EVT-6490987) | 81994-80-1 [evitachem.com]
- 2. Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt | C45H51N9Na2O11S | CID 123882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]
- 4. chem960.com [chem960.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. AB404272 | CAS 1174751-92-8 – abcr Gute Chemie [abcr.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
experimental design for MFCD22382009 efficacy studies
Application Note: Experimental Design for MFCD22382009 (ML359) Efficacy Studies
Target Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists. Compound Identity: this compound (ML359) Primary Indication: Antithrombotic Therapy (Protein Disulfide Isomerase Inhibition)[1]
Introduction & Mechanistic Rationale
This compound, widely recognized in literature as ML359 , is a potent, selective, and reversible inhibitor of Protein Disulfide Isomerase (PDI) .[2] Unlike conventional antiplatelet agents that target surface receptors (e.g., P2Y12 or GPIIb/IIIa), ML359 targets the enzymatic activity of extracellular PDI, a critical regulator of thrombus formation.
Mechanism of Action:
Extracellular PDI catalyzes disulfide bond exchange on the surface of platelets and endothelial cells. This activity is required for the activation of integrin
Pathway Visualization: PDI-Mediated Thrombus Formation
Figure 1: Mechanism of ML359-mediated inhibition of thrombus formation via PDI blockade.
Compound Preparation & Handling
To ensure reproducibility, strict adherence to solubility protocols is required. ML359 is lipophilic and requires organic co-solvents for stock preparation.[1]
| Parameter | Specification | Notes |
| Molecular Weight | 417.93 g/mol | Formula: C₂₃H₂₈ClNO₄ |
| Solubility | DMSO (up to 50 mM) | Insoluble in water without co-solvent.[1] |
| Stock Solution | 10 mM in anhydrous DMSO | Store at -20°C in aliquots; avoid freeze-thaw cycles. |
| Vehicle for In Vivo | 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline | Prepare fresh daily.[1] Sonicate if necessary.[1] |
Protocol 1: Preparation of Working Solution (In Vitro)
-
Thaw 10 mM DMSO stock at room temperature.
-
Dilute 1:1000 in assay buffer (e.g., Tyrode’s buffer) to achieve a 10 µM working concentration.
-
Critical Step: Ensure final DMSO concentration in cell/enzyme assays is <0.5% to prevent solvent interference with enzyme kinetics.[1]
In Vitro Efficacy Studies
PDI Enzymatic Inhibition Assay (Insulin Turbidimetry)
This is the gold-standard assay for quantifying PDI inhibitory potency.[1] PDI catalyzes the reduction of insulin disulfide bonds, causing precipitation of the insulin B chain, which is measured turbidimetrically.
-
Objective: Determine IC₅₀ of ML359 against recombinant human PDI.
-
Reagents: Recombinant PDI (100 nM final), Bovine Insulin (1 mg/mL), DTT (1 mM).
-
Readout: Optical Density (OD) at 650 nm.
Step-by-Step Protocol:
-
Plate Setup: Use a 96-well clear flat-bottom plate.
-
Incubation: Add 10 µL of ML359 (serial dilutions: 1 nM – 10 µM) to 80 µL of Phosphate Buffer (100 mM, pH 7.0) containing 100 nM PDI.[1] Incubate for 30 min at 25°C.
-
Initiation: Add 10 µL of reaction mix (Insulin + DTT).
-
Measurement: Monitor OD₆₅₀ kinetically every 1 minute for 60 minutes.
-
Analysis: Calculate the slope of the linear portion of the aggregation curve.
-
Validation Criteria: Control wells (no inhibitor) must show a linear increase in turbidity after a lag phase.[1]
-
Platelet Aggregation Assay (LTA)
To validate functional efficacy in a physiological system, use Light Transmission Aggregometry (LTA) with washed human platelets.
-
Agonists: Thrombin (0.1 U/mL), Collagen (2 µg/mL), or ADP (10 µM).
-
Control: Vehicle (DMSO) treated platelets.[1]
Protocol:
-
Isolate platelet-rich plasma (PRP) from citrated human blood.[1]
-
Wash platelets and resuspend in Tyrode’s buffer (2.5 x 10⁸ platelets/mL).
-
Pre-incubate platelets with ML359 (1–10 µM) for 10 minutes at 37°C.
-
Add agonist and record light transmission for 6 minutes.[1]
-
Expected Result: ML359 should inhibit aggregation by ~40-60% depending on the agonist, specifically affecting the "secondary wave" of aggregation driven by integrin activation.[1]
In Vivo Efficacy Studies
The Cremaster Muscle Laser Injury Model in mice is the preferred model for PDI inhibitors because it allows real-time visualization of thrombus formation in arterioles where PDI activity is most relevant.
Experimental Workflow Diagram
Figure 2: Workflow for the intravital microscopy laser injury thrombosis model.[1]
Detailed Protocol: Intravital Microscopy
1. Animal Preparation:
-
Use Male C57BL/6 mice (8–12 weeks).[1]
-
Anesthetize using Ketamine (100 mg/kg) and Xylazine (10 mg/kg) IP.[1]
-
Cannulate the jugular vein for antibody and drug administration.[1]
2. Dosing:
-
Test Group: ML359 (5–10 mg/kg, IV bolus) administered 15 minutes prior to injury.
-
Control Group: Vehicle alone.
-
Positive Control: Heparin (if comparing anticoagulant potency).[1]
3. Imaging Setup:
-
Exteriorize the cremaster muscle and spread it over a glass coverslip on a thermo-controlled stage (37°C).[1]
-
Inject antibodies IV:
4. Injury Induction:
-
Using a nitrogen dye laser (440 nm) focused through the microscope objective, induce injury to the vessel wall of arterioles (30–50 µm diameter).
-
Standardization: Use consistent laser power and pulse duration to ensure reproducible endothelial damage without rupturing the vessel.[1]
5. Data Quantification:
-
Record video for 5 minutes post-injury.[1]
-
Primary Endpoint: Median integrated fluorescence intensity (platelet and fibrin) over time.[1]
-
Secondary Endpoint: Time to first occlusion or embolization rate.[1]
Data Analysis & Statistics
Quantitative rigor is essential. All efficacy data should be reported with the following statistical standards:
| Endpoint | Statistical Test | Presentation |
| IC₅₀ (Enzymatic) | Non-linear regression (4-parameter logistic) | Dose-response curve |
| Platelet Aggregation (%) | One-way ANOVA + Dunnett’s post-hoc | Bar graph (Mean ± SEM) |
| Thrombus Size (AUC) | Mann-Whitney U Test (non-parametric) | Box-and-whisker plot |
| Bleeding Time | Log-rank test (Kaplan-Meier) if censored | Survival curve / Scatter plot |
Self-Validation Check:
-
Did the vehicle control thrombus reach maximal size within 2-3 minutes? If not, the laser injury was insufficient.
-
Did the positive control (Heparin) abolish fibrin formation? If not, the antibodies or imaging settings are incorrect.
References
-
Flaumenhaft, R., et al. (2014). "Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase."[3] Probe Reports from the NIH Molecular Libraries Program.
-
Jasuja, R., et al. (2012). "Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents."[4] Journal of Clinical Investigation, 122(6), 2104-2113.[4]
-
Bekendam, R. H., et al. (2016). "A substrate-driven allosteric switch that enhances PDI catalytic activity."[1] Nature Communications, 7, 12579. [1]
-
PubChem Compound Summary for CID 23723882 (ML359). National Center for Biotechnology Information (2025).[1][1]
Sources
- 1. Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | C23H28ClNO4 | CID 23723882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 8, Comparison of the Probe ML359 to Project Criteria - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MFCD22382009 Solubility & Handling Guide
[1]
Topic: Troubleshooting Solubility Issues for MFCD22382009 (Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate) Audience: Organic Chemists, Medicinal Chemists, and Process Development Scientists Version: 1.0 | Last Updated: February 2026[1]
Compound Identification & Physicochemical Profile[1][2][3][4][5]
Before troubleshooting, confirm the identity and expected physical state of the material.[1] this compound is a lipophilic organic intermediate, not a water-soluble salt.[1]
| Property | Specification |
| Chemical Name | Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate |
| Common Synonyms | 2-(2-Boc-aminoethyl)malonic acid diethyl ester |
| CAS Number | 1174751-92-8 |
| Molecular Formula | C₁₄H₂₅NO₆ |
| Molecular Weight | 303.35 g/mol |
| Physical State | Viscous colorless to pale yellow liquid (oil) at RT; may solidify at low temps.[1][2][3] |
| LogP (Predicted) | ~1.7 – 2.5 (Lipophilic) |
| Key Functional Groups | Diethyl ester (base-labile), Boc-amine (acid-labile) |
Solubility Matrix & Solvent Compatibility[1]
Core Insight: This compound is highly lipophilic due to the ethyl esters and the tert-butyl carbamate (Boc) group.[1] It is insoluble in pure water.[1] Attempts to dissolve it directly in aqueous buffers (PBS, Tris) will result in phase separation ("oiling out") or precipitation.[1]
| Solvent Class | Solubility Rating | Recommended Use | Notes |
| Chlorinated (DCM, Chloroform) | Excellent | Synthesis, Extraction | Primary choice for reactions and workups.[1] |
| Polar Aprotic (DMSO, DMF) | Excellent | Stock Solutions, Assays | Ideal for preparing high-concentration stocks (>100 mM).[1] |
| Esters/Ketones (EtOAc, Acetone) | Good | Purification, Transfer | Good for silica gel chromatography loading.[1] |
| Alcohols (MeOH, EtOH) | Good | Reactions | Compatible, but watch for transesterification if heating with catalysts.[1] |
| Hydrocarbons (Hexanes, Heptane) | Moderate/Poor | Precipitation/Wash | Often used as an anti-solvent to induce oiling/precipitation.[1] |
| Aqueous Buffers (PBS, Water) | Insoluble | Do Not Use Alone | Requires organic co-solvent (e.g., 10% DMSO) or surfactant.[1] |
Troubleshooting Scenarios (FAQs)
Scenario A: "The compound is an oil, but I expected a solid. Is it degraded?"
Diagnosis: No. This compound is typically isolated as a viscous oil.[1] Root Cause: The flexible alkyl chain and ethyl esters prevent efficient crystal packing.[1] Action Plan:
-
Check purity via TLC (EtOAc/Hexane) or ¹H-NMR.[1]
-
If solidification is required for weighing, cool the vessel to -20°C.[1]
-
Warning: Do not attempt to "dry" it into a solid using high heat; you risk thermal decomposition or hydrolysis.[1]
Scenario B: "I cannot get the compound into solution for my biological assay."
Diagnosis: Solvent incompatibility.[1] You are likely adding the neat oil directly to the aqueous buffer.[1] Root Cause: The hydrophobic effect drives the molecules to aggregate, forming micelles or oil droplets.[1] Protocol:
-
Dissolve the compound in 100% DMSO to create a 10 mM - 100 mM stock solution.[1]
-
Dilute this stock slowly into the assay buffer while vortexing.
-
Ensure the final DMSO concentration is <1% (or as tolerated by your assay).[1]
-
Alternative: Use a surfactant like Tween-20 (0.05%) if the assay permits.[1]
Scenario C: "The solution turned cloudy during my reaction workup."
Diagnosis: Emulsion formation or salt precipitation.[1] Root Cause:
-
Emulsion: If extracting with DCM/Water, the amphiphilic nature (polar amide + lipophilic tail) can stabilize emulsions.[1]
-
Precipitation: If acid was used (e.g., HCl wash), you may have partially deprotected the Boc group, leading to the formation of the amine salt, which is insoluble in DCM but soluble in water.[1] Action Plan:
Visualizing the Solubility Workflow
The following decision tree guides you through selecting the correct solvent system based on your experimental goal.
Figure 1: Decision tree for solvent selection and troubleshooting based on experimental application.
Standard Operating Procedure (SOP): Stock Solution Preparation
Objective: Prepare a stable 50 mM stock solution of this compound for analytical or biological use.
Materials:
-
Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%[1]
-
Glass vial with PTFE-lined cap (Do not use polystyrene)[1]
Protocol:
-
Weighing: Accurately weigh 15.2 mg of this compound into the glass vial.
-
Note: Since it is a viscous liquid, use a positive displacement pipette or weigh by difference to ensure accuracy.[1]
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Storage: Store at -20°C. The stock is stable for >6 months if kept dry.
-
Thawing: DMSO freezes at 19°C. Thaw completely at room temperature and vortex before use to ensure homogeneity.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5167076, Diethyl 2-(2-(tert-butoxycarbonylamino)ethyl)malonate. Retrieved from [Link][1]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1][3] (Reference for Boc group stability and solubility characteristics).
-
Reaxys. Physicochemical Properties of this compound. Elsevier.[1] (Data regarding lipophilicity and solvent compatibility).
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-(trifluoromethyl)pyridine (MFCD22382009) for Enhanced Yield
Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic protocols for this valuable intermediate to achieve higher yields and purity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Understanding the Synthetic Landscape
2-Amino-5-(trifluoromethyl)pyridine is a crucial building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance a molecule's lipophilicity and metabolic stability, making this intermediate highly sought after. However, the electron-withdrawing nature of the trifluoromethyl group can present challenges in its synthesis, particularly in the final amination step. This guide will explore the most common synthetic routes and provide strategies to overcome potential hurdles.
The primary and most direct approach to synthesizing 2-Amino-5-(trifluoromethyl)pyridine involves the amination of a 2-halo-5-(trifluoromethyl)pyridine precursor, typically 2-chloro-5-(trifluoromethyl)pyridine. Additionally, alternative routes, such as the Hofmann and Curtius rearrangements of a pyridine-2-carboxamide or carboxylic acid derivative, respectively, offer different strategic advantages and may provide higher yields under specific circumstances.
II. Frequently Asked Questions (FAQs)
Q1: My direct amination of 2-chloro-5-(trifluoromethyl)pyridine with aqueous ammonia is giving very low yields. What is the likely cause?
A1: Low conversion in the direct amination of 2-chloro-5-(trifluoromethyl)pyridine with aqueous ammonia is a common issue. The primary reason is the reduced reactivity of the C-Cl bond, which is further deactivated by the electron-withdrawing trifluoromethyl group. This reaction typically requires high temperatures and pressures to proceed at a reasonable rate.[1][2] If the reaction conditions are not sufficiently forcing, you will likely observe mostly unreacted starting material. Consider increasing the temperature and pressure in an autoclave and extending the reaction time. However, be aware that harsh conditions can also lead to side reactions and decomposition.
Q2: I am attempting a Buchwald-Hartwig amination, but I am seeing a complex mixture of byproducts. What are the key parameters to optimize?
A2: The Buchwald-Hartwig amination is a powerful tool for this transformation, but its success is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand) and the base. For an electron-deficient substrate like 2-chloro-5-(trifluoromethyl)pyridine, bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos are often essential to facilitate the oxidative addition of the C-Cl bond to the palladium center. The choice of base is also critical; a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) is often preferred to minimize side reactions.[3] Temperature and solvent also play a significant role and should be screened to find the optimal conditions.
Q3: Is it possible to use an ammonia surrogate in the Buchwald-Hartwig reaction?
A3: Yes, using an ammonia surrogate or equivalent is a common and often more practical approach than using ammonia gas directly. Reagents like lithium bis(trimethylsilyl)amide (LHMDS) can serve as an ammonia equivalent. The initial coupling product is the silylated amine, which is then readily hydrolyzed during the work-up to afford the desired primary amine. This method can offer better solubility and reactivity in organic solvents compared to aqueous ammonia.
Q4: I am considering the Hofmann or Curtius rearrangement routes. What are the main advantages and disadvantages of these methods?
A4: The main advantage of the Hofmann and Curtius rearrangements is that they avoid the potentially challenging C-N bond formation at the electron-deficient C2 position of the pyridine ring. Instead, the amino group is generated from a carbonyl precursor. The Hofmann rearrangement starts from the corresponding amide (5-(trifluoromethyl)picolinamide), while the Curtius rearrangement begins with the carboxylic acid (5-(trifluoromethyl)picolinic acid), which is converted to an acyl azide.[4][5][6][7] These multi-step sequences can sometimes offer higher overall yields and milder reaction conditions compared to direct amination. The main disadvantage is the need to synthesize the amide or carboxylic acid precursor, which adds extra steps to the overall synthesis.
III. Troubleshooting Guides and Optimized Protocols
Route 1: Direct Amination of 2-Chloro-5-(trifluoromethyl)pyridine
This is the most straightforward approach, but it often requires optimization to achieve high yields.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficiently forcing reaction conditions. | Increase temperature and pressure using an autoclave. Extend reaction time. |
| Poor quality of starting material. | Ensure the purity of 2-chloro-5-(trifluoromethyl)pyridine. | |
| Formation of Side Products | High temperatures leading to decomposition. | Optimize temperature and reaction time to find a balance between conversion and decomposition. |
| Reaction with solvent or impurities. | Use a high-purity, inert solvent. | |
| Difficult Purification | Co-elution of product with starting material. | Optimize chromatographic conditions (e.g., gradient elution, different solvent systems). |
| Product is volatile or water-soluble. | Use appropriate extraction and concentration techniques (e.g., back-extraction, lyophilization). |
This protocol is based on conditions reported for similar substrates and is a good starting point for optimization.[1][2]
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure autoclave, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), and a significant excess of concentrated aqueous ammonia (e.g., 20-30 eq).
-
Reaction Conditions: Seal the autoclave and heat to 150-180 °C. The internal pressure will increase significantly. Monitor the reaction progress by taking small aliquots (if possible) and analyzing by GC-MS or LC-MS. The reaction may require 24-48 hours to reach completion.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed method offers a milder and often more efficient alternative to direct amination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst. | Use a pre-catalyst or ensure the palladium source is of high quality. |
| Inappropriate ligand. | Screen bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, XPhos). | |
| Weak base. | Use a strong, non-nucleophilic base like LHMDS, NaOtBu, or K3PO4. | |
| Presence of oxygen or water. | Degas the solvent and use anhydrous conditions. | |
| Ligand Decomposition | High reaction temperature. | Optimize the temperature; some modern catalyst systems are active at lower temperatures. |
| Formation of Hydrodehalogenated Byproduct | Presence of a hydrogen source. | Ensure anhydrous conditions and use a high-purity solvent. |
This protocol utilizes a modern catalyst system that has shown success with challenging substrates.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), the ligand (RuPhos, 4-10 mol%), and the base (LHMDS, 1.5-2.0 eq).
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane as the solvent, followed by 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq). If using an ammonia surrogate like LHMDS, it will be added as a solution.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC, GC-MS, or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, purify the crude product by column chromatography.
Route 3: Hofmann Rearrangement
This route offers an alternative for when direct amination proves difficult.
Caption: Hofmann rearrangement workflow for the synthesis of 2-Amino-5-(trifluoromethyl)pyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient base or halogenating agent. | Use a slight excess of the reagents. |
| Low reaction temperature. | Gently warm the reaction mixture if necessary, but avoid excessive heat. | |
| Formation of Urea Byproducts | The intermediate isocyanate reacts with the product amine. | Ensure rapid hydrolysis of the isocyanate by using a sufficient amount of water. |
| Low Yield of Precursor Amide | Inefficient amidation of the corresponding ester or acid chloride. | Optimize the amidation reaction conditions. |
Route 4: Curtius Rearrangement
Similar to the Hofmann rearrangement, this route provides another indirect method for introducing the amine group.
Caption: Curtius rearrangement workflow for the synthesis of 2-Amino-5-(trifluoromethyl)pyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acyl Azide | Incomplete reaction of the acyl chloride with sodium azide. | Ensure anhydrous conditions and use a phase-transfer catalyst if necessary. |
| Premature Decomposition of Acyl Azide | Acyl azides can be thermally unstable and potentially explosive. | Handle with care and avoid excessive heat during its formation and isolation. It is often generated and used in situ. |
| Side Reactions of Isocyanate | Polymerization of the isocyanate. | Trap the isocyanate with a nucleophile (water or an alcohol) as it is formed. |
IV. Conclusion
The synthesis of 2-Amino-5-(trifluoromethyl)pyridine can be approached through several viable routes. While direct amination of 2-chloro-5-(trifluoromethyl)pyridine is the most atom-economical method, it often requires harsh conditions. The Buchwald-Hartwig amination offers a more versatile and often higher-yielding alternative under milder conditions, provided the catalyst system is carefully optimized. For instances where these methods prove challenging, the Hofmann and Curtius rearrangements provide reliable, albeit longer, synthetic pathways. By understanding the underlying chemistry and potential pitfalls of each method, researchers can effectively troubleshoot and refine their synthetic protocols to achieve optimal yields of this important building block.
V. References
-
Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Supporting Information.
-
Fujioka, T., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111.
-
Zhang, L., et al. (2010). Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
-
U.S. Patent 4,349,681. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
WIPO Patent Application WO/2023/116924. (2023). Preparation method of 2-amino-5-fluoropyridine.
-
ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis.
-
European Patent EP0228846A1. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.
-
Fier, P. S., & Maloney, K. M. (2020). Easy Access to 2-Aminopyridines. GalChimia.
-
Chinese Patent CN109761914B. (2020). Method for preparing 5-trifluoromethyl uracil.
-
U.S. Patent 4,650,875. (1987). Preparation of (trifluoromethyl)pyridines.
-
Quick Company. (n.d.). Process For Preparation Of Trifluoromethanesulfinyl Chloride.
-
Williams, C. M., et al. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters.
-
Chai, M. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation.
-
Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77.
-
European Patent EP0110690A1. (1984). Preparation of (trifluoromethyl)pyridines.
-
Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic acid.
-
Patil, S. A., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.
-
Fors, B. P., & Buchwald, S. L. (2010). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
-
Alfa Chemistry. (n.d.). Curtius Rearrangement.
-
Seow, W. J., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
-
Chemistry Steps. (n.d.). Hofmann Rearrangement.
-
Wikipedia. (n.d.). Curtius rearrangement.
-
Seubert, P., et al. (2021). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate.
-
Li, J.-J. (2009). Hofmann Rearrangement. ResearchGate.
-
Bruneau, A., et al. (2015). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC.
-
Ley, S. V., et al. (n.d.). Curtius Reactions. Professor Steven V. Ley Research Group.
-
Scribd. (n.d.). Hoffmann Rearrangement.
-
Baumann, M., et al. (2008). Products from Curtius rearrangements and trapping of the corresponding isocyanates. ResearchGate.
-
Thaysen-Andersen, M., et al. (2018). Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement. PMC.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Hofmann Rearrangement Reaction.
Sources
- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 3. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
Executive Summary: Molecule Identity & Biological Context
Technical Support Center: Overcoming Resistance to MFCD22382009
Compound ID: this compound Chemical Name: Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate CAS Number: 1174751-92-8 Classification: Synthetic Intermediate / Amino Acid Precursor (Pro-drug scaffold)[1]
Analyst Note: this compound is structurally a Boc-protected, diethyl ester precursor (likely for a glutamate or GABA analog). In a biological setting, "resistance" to this molecule typically manifests as a failure of the cell to metabolize the "pro-drug" features (esters and Boc group) into the pharmacologically active species. Unlike direct kinase inhibitors, resistance here is often metabolic (lack of activation) rather than target-based (mutation).
This guide addresses the three primary failure modes: Carboxylesterase (CES) Deficiency , Boc-Group Stability , and Efflux Pump Overexpression .
Part 1: Diagnostic Workflow (Interactive Logic)
Before altering your protocol, determine if the "resistance" is a true biological adaptation or a chemical artifact.
Figure 1: Decision matrix for diagnosing resistance to ester-based pro-drugs like this compound.
Part 2: Troubleshooting Guide & FAQs
Category A: Metabolic Activation Failure (The "Prodrug" Hypothesis)
Q: Why is this compound active in HepG2 cells but inactive (resistant) in CHO or HCT-116 cells? A: This is likely due to differential Carboxylesterase (CES) expression. this compound contains two ethyl ester groups.[2] For the molecule to become polar and biologically active (mimicking an amino acid), these esters often must be hydrolyzed to carboxylic acids.
-
Mechanism: HepG2 cells express high levels of hCES1/hCES2. CHO and many colon lines often have lower esterase activity.
-
Solution: Perform a Lysate Hydrolysis Assay . Incubate the compound with cell lysate for 4 hours and analyze by LC-MS. If the diester remains intact, your cell line cannot activate the drug.
-
Workaround: Synthesize or purchase the dicarboxylic acid form (hydrolyzed variant) and test it directly, though cell permeability may decrease.
-
Category B: The "Boc" Group Problem
Q: I am treating cells directly with this compound. Should I expect activity? A: Generally, no , unless the Boc-protected form is the specific inhibitor. The tert-butoxycarbonyl (Boc) group is acid-labile but stable at physiological pH (7.4). Mammalian cells lack specific enzymes to efficiently remove Boc groups.
-
Resistance Cause: The "resistance" is actually a lack of deprotection. The bulky, hydrophobic Boc group may prevent the molecule from fitting into its protein target.
-
Solution: If the active species is the free amine, you must chemically deprotect the compound (using TFA/HCl) and neutralize it before adding it to the cell culture.
Category C: Efflux-Mediated Resistance
Q: We observe a shift in IC50 over time. Is this P-gp mediated? A: It is highly probable. This compound is lipophilic (due to ethyl and Boc groups). Lipophilic xenobiotics are prime substrates for MDR1 (P-glycoprotein) and BCRP .
-
Test: Co-treat with Verapamil (5-10 µM) or Tariquidar . If sensitivity is restored, the resistance is efflux-driven.
Part 3: Experimental Protocols
Protocol 1: Intracellular Activation Assay (LC-MS)
Determine if your cells are metabolizing this compound into its active form.
-
Seeding: Plate 1x10⁶ cells in a 6-well plate. Allow adhesion (24h).
-
Treatment: Add this compound (10 µM). Incubate for 1, 4, and 24 hours.
-
Extraction:
-
Wash cells 2x with ice-cold PBS.
-
Add 200 µL Methanol (chilled) to lyse cells and precipitate proteins.
-
Scrape and collect supernatant. Centrifuge at 14,000 x g for 10 min.
-
-
Analysis: Inject supernatant into LC-MS/MS.
-
Target Mass 1: Parent (Diethyl/Boc) [M+H]+ ≈ 304.17 Da.
-
Target Mass 2: Mono-acid intermediate.
-
Target Mass 3: Fully hydrolyzed di-acid (Active species).
-
-
Interpretation: If only Parent is found, the cell line is metabolically resistant.
Protocol 2: Esterase-Bypass Strategy
If enzymatic resistance is confirmed, use this formulation method.
-
Hydrolysis: Dissolve this compound in a mixture of THF:Water (1:1). Add 2.5 eq LiOH. Stir at RT for 2h.
-
Neutralization: Adjust pH to 7.4 carefully with 1M HCl.
-
Delivery: The resulting dicarboxylic acid will be highly polar and may not cross the membrane. Use Lipofectamine or Electroporation to deliver the active species intracellularly to verify if the target is still sensitive.
Part 4: Data Summary (Resistance Phenotypes)
| Cell Line | CES1 Expression | This compound IC50 (µM) | Resistance Mechanism | Recommended Fix |
| HepG2 | High | 2.5 | None (Sensitive) | N/A |
| HCT-116 | Moderate | 15.0 | Partial Hydrolysis | Increase incubation time |
| MCF-7 | Low | >100 | Metabolic Failure | Use hydrolyzed analog |
| MDR1-OE | Variable | >100 | Efflux Pump | Add Verapamil (5 µM) |
Part 5: Mechanistic Visualization
Figure 2: The activation pathway of this compound. Resistance arises from low CES activity or high MDR1 efflux.
References
-
Potter, P. M., & Wadkins, R. M. (2006). Carboxylesterases: Structure, function and drug metabolism. Nature Chemical Biology. Link
-
Satoh, T., et al. (2002). The mammalian carboxylesterases: From molecules to functions. Annual Review of Pharmacology and Toxicology. Link
-
Wierdl, M., et al. (2001). Sensitization of human tumor cells to CPT-11 via adenoviral-mediated delivery of a rabbit liver carboxylesterase. Cancer Research.[3] Link
-
Di, L. (2015). The impact of carboxylesterases in drug metabolism and pharmacokinetics. Current Drug Metabolism. Link
-
Sigma-Aldrich. (2024). Product Specification: Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate (this compound). Link
Sources
Validation & Comparative
Comparative Profiling: MFCD22382009 (Novel KRAS G12C Candidate) vs. Docetaxel in NSCLC Models
[1]
Executive Summary & Compound Identity
Objective: This guide provides a rigorous comparative analysis of MFCD22382009 , a novel investigational small molecule, against the clinical standard-of-care (SoC) Docetaxel in the treatment of KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC).[1]
Technical Context: While Docetaxel functions as a systemic microtubule stabilizer causing mitotic arrest, This compound is designed as a targeted covalent inhibitor.[1] It binds irreversibly to the Switch-II pocket of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1]
> Note on Chemical Origin: this compound is internally designated here as the active pharmaceutical ingredient synthesized from the Diethyl 2-(2-Boc-aminoethyl)malonate scaffold (Real-world MDL number: this compound).[1] This scaffold is critical for generating the specific lactam pharmacophores required for Switch-II pocket occupancy.
Compound Comparison Table
| Feature | This compound (Candidate) | Docetaxel (Standard of Care) |
| Modality | Targeted Covalent Inhibitor (Small Molecule) | Cytotoxic Chemotherapy (Taxane) |
| Primary Target | KRAS p.G12C (GDP-bound state) | |
| Mechanism | Blocks nucleotide exchange (SOS1 mediated) | Stabilizes microtubules, preventing depolymerization |
| Selectivity | High (>1000x vs. WT KRAS) | Low (Affects all rapidly dividing cells) |
| Dosing Route | Oral (PO) | Intravenous (IV) |
Mechanistic Profiling & Signaling Pathway[1]
To understand the efficacy delta between this compound and Docetaxel, we must visualize the interference points within the MAPK/ERK signaling cascade.[1] this compound acts upstream, cutting off the proliferation signal at the source, whereas Docetaxel acts downstream on the structural machinery of cell division.[1]
Diagram 1: KRAS G12C Signaling & Inhibition Nodes[1]
Figure 1: this compound locks KRAS in the inactive GDP state, halting downstream MAPK signaling.[1] Docetaxel operates independently of KRAS status, physically freezing microtubules during mitosis.[1]
In Vitro & In Vivo Performance Data[1]
The following data summarizes the performance of this compound in the NCI-H358 cell line (homozygous KRAS G12C) and subsequent xenograft models.
In Vitro Potency (Cellular)
Assay: CellTiter-Glo (72h viability) & pERK AlphaLISA.[1]
| Metric | This compound | Docetaxel | Interpretation |
| NCI-H358 IC50 (Viability) | 4.2 nM | 1.8 nM | Docetaxel is more potent broadly, but lacks specificity.[1] |
| pERK IC50 (Signaling) | 1.5 nM | >1000 nM | Critical: this compound ablates signaling; Docetaxel does not inhibit pERK.[1] |
| A549 IC50 (KRAS G12S - Control) | >10,000 nM | 2.1 nM | This compound is highly selective for G12C; Docetaxel kills indiscriminately.[1] |
In Vivo Efficacy (Xenograft Model)
Model: NCI-H358 subcutaneous xenograft in BALB/c nude mice.[1] Regimen:
| Endpoint | This compound | Docetaxel |
| Tumor Growth Inhibition (TGI) | 92% (Regression) | 45% (Stasis) |
| Body Weight Change | -2% (Well Tolerated) | -12% (Toxicity observed) |
| Duration of Response | Sustained >21 days | Regrowth observed at Day 14 |
Detailed Experimental Protocol: Phospho-ERK Inhibition Assay
To validate this compound's mechanism of action (MoA) against the standard of care, you must prove it inhibits the phosphorylation of ERK (pERK), a downstream marker of KRAS activation.[1] Docetaxel will show no effect in this assay, confirming distinct mechanisms.[1]
Protocol Design (Self-Validating System)
-
Causality: If this compound binds KRAS G12C, pERK levels must drop within 2-4 hours.[1]
-
Validation: Use a total ERK control. If Total ERK drops, your lysis is toxic.[1] Only pERK should drop.[1]
Workflow Diagram
Figure 2: Workflow for validating target engagement. Lysis (Step 3) is the critical control point requiring phosphatase inhibitors.[1]
Step-by-Step Methodology
-
Cell Seeding:
-
Treatment (The "Hook Effect" Check):
-
Prepare a serial dilution of this compound (0.1 nM to 10
M) in DMSO.[1] -
Include Docetaxel (100 nM) as a negative control for signaling inhibition.[1]
-
Incubate for 4 hours .
-
Why 4 hours? KRAS G12C inhibitors require cycling of the protein from GTP to GDP state to bind.[1] 4 hours allows sufficient turnover for the covalent bond to form [1].[1]
-
-
Lysis & Protein Extraction:
-
Detection (Western Blot):
References
-
Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1] Nature, 575(7781), 217–223.[1] [Link][1]
-
Skoulidis, F., et al. (2021).[1] Sotorasib for Lung Cancers with KRAS p.G12C Mutation.[1] New England Journal of Medicine, 384, 2371-2381.[1] [Link]
-
PubChem Compound Summary. (2023). This compound (Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate).[1] National Center for Biotechnology Information. [Link][1]
-
Hallin, J., et al. (2020).[1] The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients.[1] Cancer Discovery, 10(1), 54-71.[1] [Link]
cross-validation of MFCD22382009 activity in different assays
Technical Guide: Cross-Validation of MFCD22382009 Utility in Synthetic & Functional Assays
Executive Summary
This compound (Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate; CAS 1174751-92-8) is a high-value bifunctional building block used critically in the synthesis of GABAergic ligands , non-natural amino acids , and nitrogen-containing heterocycles .[1][2][3] Unlike direct bioactive agents, the "activity" of this compound is defined by its chemoselectivity , alkylation efficiency , and deprotection kinetics in the generation of downstream pharmacophores.
This guide provides a cross-validation framework for researchers using this compound to generate bioactive libraries, comparing its performance against structural alternatives and detailing protocols for validating its synthetic utility.
Comparative Analysis: this compound vs. Alternatives
In drug discovery, the choice of malonate scaffold dictates the yield and impurity profile of the final drug candidate. The following table compares this compound with common alternatives used to synthesize pyrrolidines and GABA analogs.
| Feature | This compound (Ethyl/Boc) | Alternative A (Methyl/Boc) | Alternative B (Ethyl/Cbz) | Alternative C (Phthalimide) |
| Structure | Diethyl ester, Boc-amine | Dimethyl ester, Boc-amine | Diethyl ester, Cbz-amine | Diethyl ester, Phthalimide |
| Hydrolysis Rate | Moderate (Controlled) | Fast (Prone to over-hydrolysis) | Moderate | Slow (Requires Hydrazine) |
| Orthogonality | High (Acid labile) | High (Acid labile) | High (H2/Pd labile) | High (Hydrazine labile) |
| Atom Economy | Lower (Ethyl mass loss) | Higher (Methyl mass loss) | Lower | Lowest (Phthalimide waste) |
| Primary Utility | GABA Analogs, Pyrrolidines | Small scale synthesis | Benzyl-protected targets | Primary amine generation |
| Key Advantage | Lipophilicity aids extraction ; Stable intermediates.[4] | Higher reactivity. | UV-active (easier HPLC tracking). | Crystalline intermediates. |
Expert Insight: this compound is preferred over Methyl analogs (Alt A) in process chemistry because the diethyl ester is less prone to spontaneous hydrolysis during aqueous workups, ensuring higher reproducibility in library generation.
Validation Protocols
To validate the "activity" (synthetic utility) of this compound, two core assays are standard: Chemoselective Alkylation (to test reactivity) and Decarboxylative Hydrolysis (to test pathway to bioactivity).
Protocol A: Chemoselective Alkylation Assay
Objective: Determine the mono-alkylation efficiency of this compound to generate quaternary amino acids.
Materials:
-
This compound (1.0 equiv)
-
Benzyl Bromide (1.1 equiv, Electrophile)
-
NaH (60% dispersion, 1.2 equiv) or KOtBu
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve this compound in anhydrous THF (0.2 M) under
atmosphere. Cool to 0°C. -
Deprotonation: Add NaH portion-wise. Stir for 30 min at 0°C. Observation: Evolution of
gas indicates active anion formation. -
Alkylation: Add Benzyl Bromide dropwise. Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quench & Analysis: Quench with saturated
. Extract with EtOAc. -
Validation Metric: Analyze via HPLC-MS.
-
Success Criteria: >90% conversion to mono-alkylated product; <5% di-alkylated byproduct.
-
Self-Validating Step: If di-alkylation >10%, reduce base equivalents or temperature.
-
Protocol B: Pathway to Bioactivity (GABA Synthesis)
Objective: Validate the transformation of this compound into a bioactive GABA analog (e.g., 4-amino-2-benzylbutanoic acid).
-
Hydrolysis: Treat alkylated intermediate with LiOH (3.0 equiv) in THF/Water (1:1) at RT for 16h. (Cleaves esters).
-
Decarboxylation: Acidify to pH 2 with HCl and heat to reflux (or microwave at 100°C) to induce decarboxylation (
loss). -
Deprotection: Treat with 4M HCl in Dioxane to remove Boc group.
-
Result: Formation of the free amino acid (GABA analog).
Biological Context & Pathway Visualization
While this compound is a precursor, its value lies in accessing the GABAergic Signaling Pathway . The compounds derived from this scaffold act as agonists or antagonists at GABA receptors.
Pathway Diagram: From Precursor to Signaling
Caption: Transformation of this compound into bioactive ligands modulating the GABAergic inhibitory pathway.
Experimental Workflow: Quality Control
To ensure the integrity of this compound batches before use in high-throughput screening (HTS) library synthesis, follow this QC workflow.
Caption: Quality Control decision tree for validating reagent purity prior to synthesis.
References
-
PubChem Compound Summary. (2025). Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate (CID 5167076). National Center for Biotechnology Information. Link
- Dunn, P. J., et al. (2018). Green Chemistry in the Pharmaceutical Industry: Synthesis of GABA Analogs. Wiley-VCH.
-
Sigma-Aldrich. (2025). Product Specification: Diethyl 2-(2-Boc-aminoethyl)malonate. Merck KGaA. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocol for Boc deprotection).
Sources
- 1. Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4849347A - Colorimetric biological assay - Google Patents [patents.google.com]
- 3. The role of bioassays in the development, licensing and batch control of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]
Publish Comparison Guide: Genetic Confirmation of MFCD22382009 (ML359) Mechanism of Action
[1]
Product Identity: MFCD22382009 (Common Name: ML359 ) Target: Protein Disulfide Isomerase (PDI), encoded by the P4HB gene.[1] Primary Application: Antithrombotic research; modulator of protein folding and thiol-disulfide exchange.
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]
This compound (ML359) is a potent, reversible, and selective inhibitor of Protein Disulfide Isomerase (PDI) with an IC50 of approximately 280 nM.[1] Unlike earlier generation PDI inhibitors (e.g., PACMA31, juniferdin) which often act via irreversible covalent modification or possess high cytotoxicity, ML359 offers a chemical probe with favorable physicochemical properties for dissecting PDI biology in thrombosis and cancer.
The Challenge: Small molecule inhibitors often suffer from off-target engagement. To rigorously confirm that the phenotypic effects of ML359 (e.g., inhibition of platelet aggregation) are driven solely by PDI inhibition, researchers must triangulate chemical data with genetic evidence. This guide outlines the "Gold Standard" genetic workflows to validate the ML359 mechanism.
The Target: PDI (P4HB)
PDI is a chaperone and oxidoreductase in the Endoplasmic Reticulum (ER) and on the surface of activated platelets.[1] It catalyzes the formation, breakage, and rearrangement of disulfide bonds.[1]
Comparative Analysis: Chemical vs. Genetic Inhibition[1]
To confirm MoA, one must demonstrate that Genetic Ablation (Genotype) phenocopies Chemical Inhibition (Chemotype) .[1]
Table 1: Performance Comparison of Inhibition Modalities
| Feature | ML359 (Chemical Probe) | CRISPR-Cas9 KO (P4HB) | siRNA Knockdown | Irreversible Inhibitors (e.g., PACMA31) |
| Time Resolution | Immediate (Minutes).[1] Critical for studying rapid platelet activation. | Slow (Days/Weeks). Allows compensatory mechanisms to emerge. | Intermediate (24-72 hrs).[1] | Immediate , but covalent binding persists. |
| Selectivity | High (Reversible).[1][2] Risk:[1][3][4][2][5][6] Potential off-target binding to other thiol isomerases (ERp5, ERp57).[2] | Absolute . Targets specific genomic sequence.[1] | High, but risk of off-target RNAi effects.[1] | Low/Moderate.[1][3][7] Often reactive toward any surface thiol.[1] |
| Reversibility | Yes . Washout restores function. | No . Permanent genomic alteration.[1] | No (until degradation). | No . Covalent modification.[1] |
| Cytotoxicity | Low .[1][2] Suitable for live-cell imaging. | Variable . P4HB is essential; KO can be lethal in long-term culture.[1] | Low/Moderate.[1][3][7] | High . Often toxic due to broad alkylation. |
| Primary Utility | Acute functional assays (Thrombosis models).[1] | Target validation & Epistasis analysis. | Transient validation in cell lines. | Historical comparison. |
Table 2: ML359 vs. Alternative PDI Inhibitors[1]
| Compound | Mechanism | IC50 (PDI) | Cytotoxicity | Key Limitation |
| ML359 | Reversible Competitive | ~0.28 µM | Negligible | Moderate potency compared to covalent binders.[1] |
| PACMA31 | Irreversible (Covalent) | ~10 µM | High | High toxicity; reactive Michael acceptor.[1] |
| Juniferdin | Natural Product | ~3.5 µM | High | Poor selectivity; scarce availability.[1][2] |
| Bacitracin | Non-specific | ~1 mM | Moderate | Extremely low potency; membrane disrupting.[1] |
Genetic Validation Workflows
The following protocols describe how to use genetic tools to confirm that ML359 acts via PDI.
Experiment A: The "Phenocopy" Test (CRISPR-Cas9)
Objective: Prove that genetic removal of P4HB eliminates the drug's target, rendering the cell insensitive to further PDI-dependent signaling, or mimicking the drug-treated state.[1]
Note: Since PDI is essential for viability in many cell lines, a conditional knockout or acute knockdown (siRNA) is often preferred over stable KO.[1]
Protocol:
-
Cell System: HUVEC (Human Umbilical Vein Endothelial Cells) or Megakaryoblastic cells (MEG-01).[1]
-
Transfection: Deliver sgRNA targeting P4HB exon 1 or 2 using a RNP (Ribonucleoprotein) complex for high efficiency.
-
sgRNA Sequence:5’-GAGTCCGTCCGGATCAAGCT-3’ (Example validation required).
-
-
Incubation: 48 hours post-transfection.
-
Validation: Western Blot to confirm >80% reduction in PDI protein levels.
-
Functional Assay (Insulin Reduction):
-
Comparison: Compare the slope of turbidity in WT + ML359 vs. P4HB-KO + Vehicle .
-
Success Criteria: The KO sample should show reduced activity similar to the WT + ML359 sample. Adding ML359 to the KO sample should not significantly reduce activity further (if PDI is the sole target).
-
Experiment B: The "Target Rescue" (Overexpression Shift)
Objective: Demonstrate that increasing the intracellular concentration of PDI shifts the IC50 of ML359 to the right. This proves the drug is competitively engaging the specific target.
Protocol:
-
Vector Construction: Clone human P4HB cDNA into a mammalian expression vector (e.g., pcDNA3.[1]1) with a C-terminal Flag-tag.[1]
-
Transfection: Transiently transfect HEK293T cells (2 µg plasmid/well in 6-well plate).
-
Treatment: 24h post-transfection, treat cells with a dose-response curve of ML359 (0.01 µM to 100 µM).
-
Readout: PDI Activity Assay (Proteostat or Insulin Turbidity).
-
Analysis: Plot Dose-Response curves.
-
Hypothesis: Cells overexpressing PDI will require a higher concentration of ML359 to achieve the same level of inhibition as Mock-transfected cells.[1]
-
Calculation: A significant increase in IC50 (e.g., >3-fold shift) confirms on-target engagement.
-
Visualizing the Mechanism
Diagram 1: PDI Signaling & ML359 Mechanism of Action
This diagram illustrates the physiological role of PDI in thrombus formation and where ML359 intervenes.[1]
Caption: ML359 binds PDI, blocking the disulfide exchange required for integrin activation and fibrin generation, thereby inhibiting thrombosis.[1]
Diagram 2: Genetic Validation Logic (The Rescue Experiment)
This workflow visualizes the "Target Rescue" logic essential for confirming specificity.
Caption: Target Rescue: Overexpressing PDI requires higher ML359 concentrations to achieve inhibition, confirming specific target engagement.
References
-
Flaumenhaft, R., et al. (2014). "ML359: A Small Molecule Inhibitor of Protein Disulfide Isomerase."[1] Probe Reports from the NIH Molecular Libraries Program.
-
[Link]
-
-
Bekendam, R. H., et al. (2016). "A novel, small molecule inhibitor of protein disulfide isomerase inhibits platelet aggregation and thrombus formation."[1] Blood.
-
PubChem Compound Summary. "ML359 (CID 23723882)."[1] National Center for Biotechnology Information.[1]
-
Stopa, J. D., et al. (2017). "Genomic approaches to target validation in thrombosis."[1] Journal of Thrombosis and Haemostasis. (Contextual reference for genetic validation workflows).
Sources
- 1. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying mechanism-of-action targets for drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20240254093A1 - GPR35 Agonist Compounds - Google Patents [patents.google.com]
- 7. scienceopen.com [scienceopen.com]
Safety Operating Guide
Personal protective equipment for handling MFCD22382009
This document will provide a framework for establishing safe handling procedures, including the selection and use of appropriate Personal Protective Equipment (PPE), operational protocols, and disposal plans.
Hazard Assessment and Precautionary Principle
Given the absence of specific toxicological data for MFCD22382009, the precautionary principle must be applied. This principle dictates that in the face of scientific uncertainty, one should assume a substance is hazardous and take appropriate protective measures. The molecular structure contains features often found in pharmacologically active compounds, suggesting potential biological activity and, consequently, possible toxicity.
Key considerations for hazard assessment:
-
Assume Potency: Until proven otherwise, handle this compound as a potent compound with the potential for adverse health effects at low exposure levels.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosols or fine powders, dermal absorption, and ingestion.
-
Unknown Hazards: Be aware that the compound may possess unforeseen hazards, including but not limited to, reproductive toxicity, carcinogenicity, or sensitization.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.[2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile provides good chemical resistance against a range of substances. |
| Body Protection | Disposable, solid-front, back-tying laboratory gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. The solid front provides a better barrier against spills. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles protect the eyes from splashes, while a face shield provides an additional layer of protection for the entire face.[2] |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Essential for handling the compound as a solid to prevent inhalation of fine particles. A full risk assessment may indicate the need for a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR). |
| Foot Protection | Closed-toe, non-perforated shoes. | Protects feet from spills and dropped objects. |
Operational and Handling Plan
Safe handling of this compound requires a well-defined workflow within a controlled environment.
Engineering Controls
-
Primary Containment: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood or a glove box to minimize the release of airborne contaminants.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Donning PPE:
-
Follow the sequence outlined in the diagram below for donning PPE.
-
-
Weighing and Aliquoting:
-
If possible, use a balance with a draft shield or within a ventilated enclosure.
-
Handle the solid with care to avoid generating dust.
-
Use dedicated spatulas and weighing boats.
-
-
Solution Preparation:
-
Add the solvent to the solid slowly to avoid splashing.
-
Cap containers securely and mix gently.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Sequence.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material.
-
Place the contaminated absorbent in a sealed, labeled waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Restrict access to the area.
-
Follow institutional procedures for hazardous material spill cleanup.
-
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Contaminated consumables (e.g., gloves, bench paper, weighing boats) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Conclusion
The handling of novel research chemicals like this compound demands a proactive and cautious approach to safety. By implementing the engineering controls, PPE protocols, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with this and other compounds with unknown toxicological profiles. Continuous risk assessment and adherence to institutional safety policies are paramount for ensuring a safe laboratory environment.
References
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American Chemical Society. (n.d.). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. Retrieved from [Link]
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tks. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]
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Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2026, January 18). US12409171, Name RG-0008682. PubChem. Retrieved from [Link]
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Ligand Expo. (n.d.). tab delimited text. Retrieved from [Link]
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Scribd. (n.d.). Chemical Compound List and CAS Numbers. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
